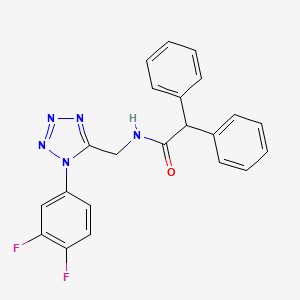

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2,2-diphenylacetamide

Description

Properties

IUPAC Name |

N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-2,2-diphenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17F2N5O/c23-18-12-11-17(13-19(18)24)29-20(26-27-28-29)14-25-22(30)21(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13,21H,14H2,(H,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIQZNAIKZKOPKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC3=NN=NN3C4=CC(=C(C=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17F2N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular structure can be characterized by the following details:

- Molecular Formula : C₁₄H₁₇F₂N₅O

- Molecular Weight : 309.31 g/mol

- CAS Number : 1005306-18-2

The unique arrangement of its functional groups contributes to its biological activity, particularly in inhibiting specific enzymes and interacting with biological targets.

Pharmacological Applications

- Antiviral Activity

- Anticancer Potential

- Anti-inflammatory Effects

- Neurological Applications

Table 1: Summary of Research Findings on N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2,2-diphenylacetamide

Chemical Reactions Analysis

Nucleophilic Substitution at the Acetamide Group

The acetamide moiety (-NH-C(=O)-) undergoes nucleophilic substitution under basic or acidic conditions. Common reactions include:

Example: Reaction with ethylenediamine in DMF at 100°C produces bis-amide derivatives via cleavage of the acetamide bond .

Electrophilic Aromatic Substitution (EAS) on the Difluorophenyl Ring

The electron-deficient 3,4-difluorophenyl group participates in EAS, though fluorine substituents direct reactivity:

Steric hindrance from the tetrazole-methyl group reduces reactivity at ortho positions.

Tetrazole Ring Modifications

The 1H-tetrazole ring exhibits unique reactivity due to its aromaticity and labile protons:

Alkylation/Arylation

The N-H proton at the 1-position of the tetrazole undergoes alkylation:

| Reagent | Conditions | Product | Yield* | Source |

|---|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 60°C | N-Methyltetrazole derivative | 70–80% | |

| Benzyl bromide | NaH, THF, RT | N-Benzyltetrazole analog | 65–75% |

Oxidation/Reduction

-

Oxidation : Treatment with H₂O₂/AcOH converts the tetrazole to a carboxylic acid .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) opens the tetrazole ring, forming an amine intermediate .

Cross-Coupling Reactions

The difluorophenyl group supports palladium-catalyzed couplings if halogenated:

| Reaction Type | Reagents/Conditions | Product | Yield* | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂, Pd(PPh₃)₄, K₂CO₃, DME | Biaryl derivatives | 50–70% | |

| Buchwald-Hartwig | Amines, Pd₂(dba)₃, Xantphos, toluene | Aryl amine analogs | 60–75% |

Note: Pre-functionalization (e.g., bromination) is required for these reactions .

Multi-Component Reactions (MCRs)

The tetrazole’s NH and methylene groups participate in MCRs:

Stability Under Reaction Conditions

Critical stability considerations:

Comparison with Similar Compounds

Structural Features and Substituent Variations

Key Observations :

- Heterocycle Diversity : The target’s tetrazole contrasts with benzothiazole () and thiadiazole (), which alter electronic properties and hydrogen-bonding capacity. Benzothiazole derivatives, such as those in , often exhibit enhanced π-π stacking due to aromaticity .

- Substituent Effects : The 3,4-difluorophenyl group (electron-withdrawing) in the target compound differs from 4-ethoxyphenyl (electron-donating, ), which impacts tetrazole acidity and interaction with biological targets .

- Linker Modifications : The methylene bridge in the target provides flexibility, whereas sulfanyl () or ester linkers () introduce polarity or metabolic liability .

Key Observations :

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | 2-{[1-(4-Ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-isopropyl-N-phenylacetamide | N-(6-Sulfamoylbenzothiazole-2-yl)-2,2-diphenylacetamide |

|---|---|---|---|

| Lipophilicity (LogP) | High (diphenyl groups) | Moderate (thioether + ethoxyphenyl) | Moderate (sulfamoyl group) |

| Metabolic Stability | High (tetrazole core) | Moderate (thioether may oxidize) | High (benzothiazole stable) |

| Bioavailability | Likely high | Variable (depends on metabolism) | Moderate (polar sulfamoyl) |

Key Observations :

- Sulfanyl linkers () may introduce metabolic vulnerabilities compared to the target’s methylene bridge .

Q & A

Q. Assay Design :

- Parallel synthesis of analogs (10–20 derivatives).

- Test against a panel of enzymes (e.g., HDACs, proteases) and cancer cell lines.

- Use molecular docking (AutoDock Vina) to correlate activity with binding affinity .

Advanced: What mechanistic studies elucidate the compound’s mode of action?

Methodological Answer:

- Kinetic Studies : Measure enzyme inhibition (e.g., Michaelis-Menten kinetics) under varying substrate concentrations.

- Cellular Imaging : Fluorescent tagging (e.g., BODIPY conjugates) to track subcellular localization via confocal microscopy.

- Proteomics : SILAC-based mass spectrometry to identify differentially expressed proteins in treated vs. untreated cells .

- ROS Detection : Use DCFH-DA assay to quantify reactive oxygen species generation linked to cytotoxicity .

Basic: What are the stability considerations for long-term storage?

Methodological Answer:

- Temperature : Store at -20°C in amber vials to prevent photodegradation.

- Humidity : Use desiccants (silica gel) to avoid hydrolysis of the acetamide group.

- Solubility : Prepare stock solutions in DMSO (10 mM) and aliquot to prevent freeze-thaw degradation.

- Stability Monitoring : Periodic HPLC analysis (every 6 months) to detect degradation products .

Advanced: How to address low solubility in aqueous buffers for in vivo studies?

Methodological Answer:

- Formulation : Use cyclodextrin complexes (e.g., HP-β-CD) or lipid nanoparticles (LNPs) to enhance solubility.

- Prodrug Strategy : Introduce phosphate or PEGylated groups at the acetamide nitrogen for transient hydrophilicity .

- Co-solvents : Optimize PBS:ethanol (9:1) mixtures with surfactants (e.g., Tween-80 ≤0.5%) .

Advanced: How to validate computational predictions of metabolic pathways?

Methodological Answer:

- In Silico Tools : Use GLORY or Meteor to predict Phase I/II metabolism (e.g., hydroxylation or glucuronidation).

- In Vitro Validation : Incubate with CYP450 isoforms (e.g., CYP3A4) and analyze metabolites via LC-QTOF-MS .

- Isotope Labeling : Synthesize a deuterated analog to trace metabolic fate in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.